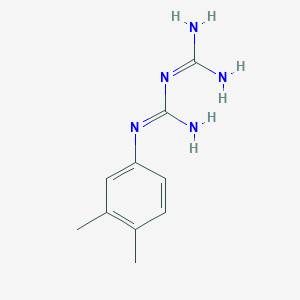

N-(3,4-dimethylphenyl)imidodicarbonimidic diamide

説明

N-(3,4-Dimethylphenyl)imidodicarbonimidic diamide (systematic IUPAC name) belongs to the biguanide class of compounds, characterized by a core structure of two guanidine units connected via an imino group. This compound features a 3,4-dimethylphenyl substituent attached to the imidodicarbonimidic diamide backbone. While direct data on its synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., chlorproguanil, proguanil, phenformin) are well-documented in pharmacology, particularly as antimalarial and antidiabetic agents .

特性

IUPAC Name |

1-(diaminomethylidene)-2-(3,4-dimethylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-6-3-4-8(5-7(6)2)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRGNRZIYZQAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)N=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964455 | |

| Record name | N-(3,4-Dimethylphenyl)triimidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49872-75-5 | |

| Record name | NSC125218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-Dimethylphenyl)triimidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of N-(3,4-dimethylphenyl)imidodicarbonimidic diamide typically involves the reaction of 3,4-dimethylaniline with cyanamide under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反応の分析

N-(3,4-dimethylphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

科学的研究の応用

N-(3,4-dimethylphenyl)imidodicarbonimidic diamide has several applications in scientific research:

作用機序

The mechanism of action of N-(3,4-dimethylphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

類似化合物との比較

Structural Differences and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Electron Effects : The 3,4-dimethylphenyl group in the target compound introduces electron-donating methyl groups, contrasting with electron-withdrawing chlorine substituents in chlorproguanil and proguanil. This difference likely alters electronic interactions with biological targets, affecting binding affinity and metabolic stability .

Physicochemical Properties

While explicit data for the target compound are unavailable, trends from analogs suggest:

- Solubility: N-(2-Methylphenyl)imidodicarbonimidic diamide (MW 191.23 g/mol) is sparingly soluble in water but soluble in ethanol . The target compound’s higher molecular weight (estimated ~230–250 g/mol) may further reduce water solubility.

生物活性

N-(3,4-dimethylphenyl)imidodicarbonimidic diamide, with the CAS number 49872-75-5, is a compound that has garnered interest due to its unique chemical structure and potential applications in medicinal chemistry. Despite its intriguing properties, comprehensive research on its biological activity remains limited. This article aims to consolidate available data regarding the biological activity of this compound, highlighting its structural characteristics, potential mechanisms of action, and areas for future research.

Chemical Structure and Properties

This compound features a central imidodicarbonimidic structure characterized by two imine groups and a dimethyl-substituted phenyl group. The molecular formula is with a molecular weight of 205.26 g/mol. The specific dimethyl substitution pattern on the phenyl ring may influence its biological activity and chemical reactivity compared to other related compounds.

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₁₆N₄ |

| Molecular Weight | 205.26 g/mol |

| CAS Number | 49872-75-5 |

| Structural Features | Imine groups, aromatic ring |

Biological Activity Overview

Despite the lack of extensive studies directly focusing on this compound, its structural similarities to other compounds suggest potential biological activities. For instance, compounds within the imidodicarbonimidic diamide family have been shown to exhibit various pharmacological effects.

The exact mechanism of action for this compound is not well-defined in the literature. However, it is hypothesized that compounds with similar structures may interact with biological targets such as enzymes or receptors involved in inflammation or metabolic processes. Future studies are needed to elucidate these interactions.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound better, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imidodicarbonimidic diamide | Contains imine groups | Basic structure without aromatic substituents |

| N,N'-dimethylimidodicarbonimidic diamide | Two methyl groups on nitrogen | Enhanced solubility and stability |

| N-(3-chlorophenyl)imidodicarbonimidic diamide | Chlorine substitution on phenyl group | Potentially different biological activity |

| Metformin Hydrochloride | Biguanide structure | Known antidiabetic properties |

Safety Profile and Handling

Currently, there is no established safety profile for this compound. However, caution is advised when handling this compound due to the known risks associated with similar molecules like dicyandiamide, which can be harmful if ingested or inhaled. Appropriate personal protective equipment should be used when working with this compound.

Case Studies and Research Findings

While direct case studies involving this compound are scarce, related research indicates that compounds in this class may have applications in treating gastrointestinal disorders and metabolic conditions due to their interactions with guanylate cyclase receptors. For instance:

- Research has shown that certain guanylate cyclase C (GC-C) agonists can enhance gastrointestinal motility and may have therapeutic implications for conditions such as irritable bowel syndrome (IBS) .

- Studies on similar compounds suggest potential anti-inflammatory properties that could be explored further for therapeutic applications .

Future Research Directions

Given the limited current understanding of this compound's biological activity, several areas warrant further investigation:

- Synthesis and Characterization: Developing synthetic routes to produce this compound reliably and characterizing its properties will provide foundational knowledge for future studies.

- Biological Testing: Conducting in vitro and in vivo studies to assess the biological activity and mechanisms of action.

- Safety Assessments: Evaluating the safety profile through toxicological studies to inform safe handling practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。